4-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)butanamide
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Overview
Description
4-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)butanamide is a synthetic organic compound that features a pyrazole ring substituted with dimethyl groups and an ethylamino butanamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)butanamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate butanamide derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)butanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide
- 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile
Uniqueness
4-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)butanamide is unique due to its specific substitution pattern and side chain, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C11H20N4O |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-2-(ethylamino)butanamide |
InChI |
InChI=1S/C11H20N4O/c1-4-13-10(11(12)16)5-6-15-9(3)7-8(2)14-15/h7,10,13H,4-6H2,1-3H3,(H2,12,16) |
InChI Key |
LAIDYPYBTNMWSU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CCN1C(=CC(=N1)C)C)C(=O)N |
Origin of Product |
United States |
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